alpha-Tocopherylhydroquinone

Description

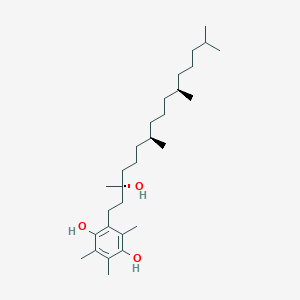

Structure

3D Structure

Properties

IUPAC Name |

2-[(3R,7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadecyl]-3,5,6-trimethylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52O3/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8,32)19-17-26-25(7)27(30)23(5)24(6)28(26)31/h20-22,30-32H,9-19H2,1-8H3/t21-,22-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOURHZSBLWSODQ-IEOSBIPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)C)CCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C(=C1O)C)CC[C@@](C)(CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884767 | |

| Record name | 1,4-Benzenediol, 2-[(3R,7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadecyl]-3,5,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14745-36-9 | |

| Record name | α-Tocopherol hydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14745-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Tocopherol quinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014745369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediol, 2-[(3R,7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadecyl]-3,5,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediol, 2-[(3R,7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadecyl]-3,5,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-TOCOPHERYLHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E697ND0NO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Whitepaper: Synthesis of α-Tocopherylhydroquinone from α-Tocopherol: Mechanisms, Protocols, and Strategic Insights

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: α-Tocopherol (Vitamin E) is a cornerstone of antioxidant research, primarily recognized for its role in mitigating lipid peroxidation.[1][2][3] Its oxidation product, α-tocopherylquinone (α-TQ), is often considered an end-point of its antioxidant activity. However, the subsequent reduction of α-TQ yields α-tocopherylhydroquinone (α-TQH2), a potent antioxidant in its own right, possessing a multifaceted mechanism of action that includes radical scavenging and the regeneration of other endogenous antioxidants.[4][5][6] α-TQH2 is more reactive towards radicals than its parent α-tocopherol and ubiquinol, making it a molecule of significant interest in pharmacology and drug development.[4][5] This guide provides a comprehensive technical overview of the two-stage synthesis of α-TQH2 from α-tocopherol, detailing the underlying chemical mechanisms, providing field-proven experimental protocols, and offering insights into the critical parameters that govern reaction efficiency and product purity.

Part 1: The Strategic Oxidation of α-Tocopherol to α-Tocopherylquinone

The conversion of α-tocopherol to α-tocopherylquinone is the foundational step in synthesizing the target hydroquinone. This process mimics the natural oxidative fate of Vitamin E but is controlled under laboratory conditions to ensure high yield and purity.

Mechanistic Underpinnings of α-Tocopherol Oxidation

The antioxidant action of α-tocopherol stems from the ability of its chromanol ring's hydroxyl group to donate a hydrogen atom to scavenge peroxyl radicals.[1][2] This initial step generates a resonance-stabilized α-tocopheroxyl radical.[7][8] In the presence of further oxidizing species, this radical intermediate undergoes a second oxidation step. The most direct pathway involves the formation of a phenoxonium cation, which is then attacked by water, ultimately leading to the opening of the heterocyclic ring and subsequent rearrangement to form the stable α-tocopherylquinone.[9]

Several oxidants can achieve this transformation in a laboratory setting. The choice of oxidant is critical and depends on the desired reaction kinetics, scale, and avoidance of side products.[10][11] For instance, strong oxidants like gold chloride can drive the reaction to completion rapidly, while milder systems allow for more controlled conversion.[10]

Experimental Workflow: Oxidation of α-Tocopherol

The following diagram outlines the general workflow for the first stage of the synthesis.

Caption: General workflow for the oxidation of α-tocopherol to α-tocopherylquinone.

Protocol: Ferric Chloride-Mediated Oxidation of α-Tocopherol

This protocol is a robust and widely cited method for the preparation of α-TQ.[4][12] Ferric chloride (FeCl₃) acts as an effective single-electron oxidant for the phenolic group of tocopherol.

Materials & Reagents:

-

dl-α-Tocopherol

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Absolute Ethanol

-

Methanol

-

Hexane

-

Diethyl ether

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

Procedure:

-

Preparation of Solutions:

-

Prepare a 0.1 M solution of α-tocopherol by dissolving it in absolute ethanol.

-

Prepare a 0.2 M solution of ferric chloride hexahydrate by dissolving it in methanol. A slight molar excess of the oxidant ensures complete conversion of the starting material.

-

-

Oxidation Reaction:

-

In a round-bottom flask equipped with a magnetic stirrer, add the α-tocopherol solution.

-

While stirring vigorously at room temperature, add the ferric chloride solution dropwise over 15-20 minutes. The solution will typically change color, often to a deep red or brown, indicating the progress of the oxidation.

-

Continue stirring the reaction mixture at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.

-

-

Workup and Extraction:

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous phase three times with a hexane/diethyl ether mixture (e.g., 9:1 v/v). The organic layers contain the lipid-soluble α-TQ.

-

Combine the organic extracts and wash them sequentially with deionized water and then with a saturated brine solution to remove residual iron salts and methanol.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product is typically a viscous, reddish-orange oil.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography.

-

Use a hexane/diethyl ether gradient (e.g., starting from 98:2 and gradually increasing the polarity) as the eluent.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify and collect those containing the pure α-TQ.

-

-

Characterization:

Comparative Data on Oxidation Methods

| Oxidizing Agent | Typical Solvent | Conditions | Key Advantages/Disadvantages | Reference |

| Ferric Chloride (FeCl₃) | Ethanol/Methanol | Room Temp, 2-4 hrs | Cost-effective, reliable; requires careful purification to remove iron salts. | [4][12] |

| Gold (III) Chloride (AuCl₃) | Aqueous/Acidic | Room Temp, Rapid | Rapid and quantitative conversion; high cost of the reagent. | [10] |

| Potassium Ferricyanide | Alkaline/Aqueous | Room Temp | Effective in alkaline conditions; may produce nonpolar side products. | [10] |

| Hydrogen Peroxide (H₂O₂) | Aqueous | Varies | "Greener" oxidant; reaction can be slow and may lead to dimers or other byproducts. | [11] |

Part 2: The Critical Reduction of α-Tocopherylquinone to α-Tocopherylhydroquinone

The second stage of the synthesis involves the reduction of the quinone moiety of α-TQ to a hydroquinone. This step is highly sensitive to atmospheric oxygen, as the hydroquinone product can be readily re-oxidized. Therefore, conducting the reaction under an inert atmosphere is paramount for achieving a high yield of the desired α-TQH2.

Mechanism and Rationale

The reduction of a quinone to a hydroquinone is a classic two-electron, two-proton process. In the laboratory, this is typically achieved using chemical reducing agents that can donate either hydride ions or electrons. Biologically, this reduction is efficiently catalyzed by enzymes like NAD(P)H:quinone oxidoreductase (NQO1), highlighting the physiological potential of α-TQ to be converted into the active antioxidant α-TQH2 within cells.[14] This enzymatic pathway underscores the concept that α-tocopherol may act as a reservoir for α-TQH2.[15]

The choice of reducing agent in a synthetic setting is governed by its strength, selectivity, and the ease of removing byproducts during workup. Sodium dithionite is an excellent choice as it is a powerful reducing agent in aqueous solutions, and its sulfur-based byproducts are water-soluble, facilitating easy separation from the lipid-soluble product.

Overall Synthesis Pathway

The complete two-stage synthesis is depicted below, illustrating the transformation from the starting material to the final product.

Caption: The two-stage synthetic pathway from α-tocopherol to α-tocopherylhydroquinone.

Protocol: Sodium Dithionite-Mediated Reduction of α-TQ

This protocol provides a reliable method for converting α-TQ to α-TQH2. All steps must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation.

Materials & Reagents:

-

α-Tocopherylquinone (from Part 1)

-

Sodium dithionite (Na₂S₂O₄)

-

Diethyl ether (degassed)

-

Deionized water (degassed)

-

Saturated brine solution (degassed)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

System Preparation:

-

Set up a two-neck round-bottom flask with a magnetic stirrer, a gas inlet, and a septum.

-

Purge the entire system with inert gas for at least 15-20 minutes to remove all atmospheric oxygen.

-

Ensure all solvents and solutions are thoroughly degassed by sparging with inert gas for 30 minutes prior to use.

-

-

Reduction Reaction:

-

Dissolve the purified α-TQ in degassed diethyl ether and add it to the reaction flask via cannula or a gas-tight syringe.

-

Prepare a fresh solution of sodium dithionite in degassed deionized water (e.g., 1 M). A significant molar excess (5-10 equivalents) is recommended.

-

Add the sodium dithionite solution to the stirring ether solution of α-TQ. The reaction is typically rapid, and the disappearance of the yellow/orange color of the quinone to a colorless solution indicates the formation of the hydroquinone.

-

Stir the biphasic mixture vigorously under the inert atmosphere for 1-2 hours at room temperature.

-

-

Workup and Extraction (under inert atmosphere):

-

Stop the stirring and allow the layers to separate.

-

Using a cannula, carefully transfer the upper organic (ether) layer to a separate flask that has been purged with inert gas.

-

Extract the remaining aqueous layer twice more with degassed diethyl ether.

-

Combine all organic extracts. Wash the combined extracts with degassed brine solution.

-

-

Drying and Isolation:

-

Dry the organic solution over anhydrous sodium sulfate.

-

Filter the solution (preferably via cannula through a filter stick) into a pre-weighed flask under an inert atmosphere.

-

Remove the solvent under reduced pressure. The final product, α-tocopherylhydroquinone, should be a colorless or pale-yellow solid or viscous oil.

-

-

Storage:

-

α-TQH2 is highly sensitive to air. It must be stored under an inert atmosphere at low temperatures (-20°C or below) to prevent degradation.

-

Comparative Data on Reduction Methods

| Reducing Agent | Typical Solvent | Conditions | Key Advantages/Disadvantages | Reference |

| Sodium Dithionite (Na₂S₂O₄) | Diethyl Ether / Water | Room Temp, 1-2 hrs, Inert atm. | Highly effective, water-soluble byproducts are easy to remove. Requires inert atmosphere. | [16] |

| Sodium Borohydride (NaBH₄) | Ethanol/Methanol | 0°C to RT, Inert atm. | Common lab reagent, effective; requires careful quenching of excess reagent. | N/A |

| Catalytic Hydrogenation (H₂/Pd-C) | Ethyl Acetate/Ethanol | H₂ atmosphere, RT | Clean reaction, high yield; requires specialized hydrogenation equipment. | [17] |

Conclusion and Future Outlook

The synthesis of α-tocopherylhydroquinone from α-tocopherol is a well-defined, two-stage process that provides access to a powerful antioxidant molecule. The oxidation step can be reliably achieved using common laboratory oxidants like ferric chloride, while the subsequent reduction requires careful handling under inert conditions to prevent re-oxidation of the sensitive hydroquinone product. For professionals in drug development, the ability to synthesize α-TQH2 opens avenues for exploring its therapeutic potential. Its superior antioxidant capacity compared to α-tocopherol and its ability to regenerate other antioxidants like ubiquinol make it a compelling candidate for mitigating diseases rooted in oxidative stress.[6] Further research into stabilizing α-TQH2 in formulations and understanding its in vivo pharmacokinetics will be critical for translating its potent biochemical activity into tangible therapeutic benefits.

References

-

Ota, C., et al. (2022). Rapid Analysis of α-Tocopherol and Its Oxidation Products Using Supercritical Carbon Dioxide and Proton Transfer Reaction Ionization Mass Spectrometry. Mass Spectrometry, 11(1), A0108. [Link]

-

PubChem. α-tocopherol degradation Pathway. National Institutes of Health. [Link]

-

Li, Y., et al. (2020). Identification of α-Tocopherol and Its Oxidation Products by Ultra-Performance Liquid Chromatography Coupled with Quadrupole Time-of-Flight Mass Spectrometry. Journal of Agricultural and Food Chemistry, 68(2), 669-677. [Link]

-

Ota, C., et al. (2022). Rapid Analysis of α-Tocopherol and Its Oxidation Products Using Supercritical Carbon Dioxide and Proton Transfer Reaction Ionization Mass Spectrometry. Mass Spectrometry (Tokyo, Japan), 11(1), A0108. [Link]

-

Kamal-Eldin, A., & Appelqvist, L. A. (1996). The chemistry and antioxidant properties of tocopherols and tocotrienols. Lipids, 31(7), 671-701. [Link]

-

Shah, S., & Shanker, G. (1993). Interfacial oxidation of alpha-tocopherol and the surface properties of its oxidation products. Chemistry and physics of lipids, 64(1-3), 133–143. [Link]

-

Al-Shabib, N. A., et al. (2022). Oxidative degradation of alpha-tocopherol by reactive oxygen species, identifying products, and product anticancer activity. Arabian Journal of Chemistry, 15(11), 104216. [Link]

-

Yamauchi, R. (1997). Vitamin E: Mechanism of Its Antioxidant Activity. Food Science and Technology International, Tokyo, 3(4), 301-309. [Link]

-

Li, Y., et al. (2020). Identification of α-Tocopherol and Its Oxidation Products by Ultra-Performance Liquid Chromatography Coupled with Quadrupole Time-of-Flight Mass Spectrometry. Journal of Agricultural and Food Chemistry, 68(2), 669-677. [Link]

-

Min, D. B., & Lee, S. H. (1999). Effects and prooxidant mechanisms of oxidized alpha-tocopherol on the oxidative stability of soybean oil. Journal of food science, 64(6), 969-972. [Link]

-

Knackstedt, Y. (2022). A Review on Electrical and Chemical Analysis of Alpha-Tocopherol. Journal of Vitamins & Minerals, 11(223), 1-5. [Link]

-

Waghmode, M., et al. (2012). Pharmaceutical Profile of Alpha-Tocopherol – A Brief Review. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1023-1035. [Link]

-

Knackstedt, Y. (2022). A Review on Electrical and Chemical Analysis of Alpha-Tocopherol. Journal of Vitamins & Minerals, 11(223). [Link]

-

Schultz, P. S., & Chan, S. I. (1993). Is alpha-tocopherol a reservoir for alpha-tocopheryl hydroquinone? Free radical biology & medicine, 15(4), 437–440. [Link]

-

Theodosis-Nobelos, P., & Rekka, E. A. (2022). The oxidation mechanism of tocopherols and the regenerating activity of endogenous or exogenous antioxidants. ResearchGate. [Link]

-

Niki, E. (2007). Tocopherylquinone and tocopherylhydroquinone. Redox report : communications in free radical research, 12(5), 204–210. [Link]

-

Igarashi, M., et al. (1998). Binding of alpha-tocopherylquinone, an oxidized form of alpha-tocopherol, to glutathione-S-transferase in the liver cytosol. European Journal of Biochemistry, 257(1), 160-165. [Link]

-

Li, Y., et al. (2020). Identification of α-Tocopherol and Its Oxidation Products by Ultra-Performance Liquid Chromatography Coupled with Quadrupole Time-of-Flight Mass Spectrometry. ResearchGate. [Link]

-

Siegel, D., et al. (2007). The reduction of alpha-tocopherolquinone by human NAD(P)H: quinone oxidoreductase: the role of alpha-tocopherolhydroquinone as a cellular antioxidant. Molecular pharmacology, 71(4), 1121–1129. [Link]

-

Yamauchi, R., et al. (1998). The oxidation products from two kinds of tocopherols co-existing in autoxidation system of methyl linoleate. Bioscience, biotechnology, and biochemistry, 62(7), 1293-1298. [Link]

-

Niki, E. (2007). Tocopherylquinone and tocopherylhydroquinone. Redox Report, 12(5), 204-210. [Link]

-

Rosenau, T., & Habicher, W. D. (2002). Typical oxidation reactions of α‐tocopherol (1) or its model compound PMC (1 a). ResearchGate. [Link]

-

Neuzil, J., et al. (1997). alpha-Tocopheryl hydroquinone is an efficient multifunctional inhibitor of radical-initiated oxidation of low density lipoprotein lipids. Proceedings of the National Academy of Sciences of the United States of America, 94(15), 7885–7890. [Link]

-

Liebler, D. C., & Burr, J. A. (2000). Antioxidant reactions of alpha-tocopherolhydroquinone. Chemical research in toxicology, 13(9), 833–837. [Link]

-

Kundu, S., & Sarkar, D. (2023). Synthetic attempts toward α-tocopherol—An overview. ResearchGate. [Link]

-

Al-Qahtani, S. D., & Zandler, M. E. (2004). Transformation of α-Tocopherol (Vitamin E) and Related Chromanol Model Compounds into Their Phenoxonium Ions by Chemical Oxidation with the Nitrosonium Cation. The Journal of Organic Chemistry, 69(24), 8345-8351. [Link]

- Urano, S., et al. (1996). Process for the preparation of alpha-tocopherol.

-

Gömöry, J., et al. (2011). Towards the synthesis of (all-rac)-α-tocopherol from trimethylhydroquinone and isophytol at reduced pressure. Acta Chimica Slovaca, 4(1), 3-14. [Link]

- Miller, R. A., et al. (2013). Synthesis of alpha-tocopherolquinone derivatives, and methods of using the same.

- Netscher, T., & Riegert, B. (1998). Process for the preparation of alpha-tocopherol or alpha-tocopheryl acetate by reacting trimethylhydroquinone and phytol or isophytol and recycling the zinc halogenide condensation catalyst.

-

Lampi, A. M. (2019). Analysis of Tocopherols and Tocotrienols by HPLC. American Oil Chemists' Society. [Link]

-

Radzali, S. A., et al. (2018). Retention of alpha Tocopherol and antioxidant activity of encapsulated palm mixed Vitamin E in formulated blends. MedCrave Online. [Link]

- Chen, Y. C., et al. (2024). Vitamin K1 manufacturing process.

-

Chojnacki, M., et al. (2023). Synthesis and Biological Evaluation of α-Tocopherol Derivatives as Potential Anticancer Agents. Molecules, 28(12), 4851. [Link]

-

Abell, A. D., et al. (2003). The Synthesis of Naturally Occurring Vitamin K and Vitamin K Analogues. Current Organic Chemistry, 7(18), 1789-1818. [Link]

-

Kahina. (2024). What is the method of obtaining Vitamin K? Typology. [Link]

- Chen, Y. C., et al. (2016). Method of making vitamin k1.

Sources

- 1. α-tocopherol degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The chemistry and antioxidant properties of tocopherols and tocotrienols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpcsonline.com [ijpcsonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Tocopherylquinone and tocopherylhydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha-tocopheryl hydroquinone is an efficient multifunctional inhibitor of radical-initiated oxidation of low density lipoprotein lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Interfacial oxidation of alpha-tocopherol and the surface properties of its oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxidative degradation of alpha-tocopherol by reactive oxygen species, identifying products, and product anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EP2545025A1 - Synthesis of alpha-tocopherolquinone derivatives, and methods of using the same - Google Patents [patents.google.com]

- 13. Identification of α-Tocopherol and Its Oxidation Products by Ultra-Performance Liquid Chromatography Coupled with Quadrupole Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The reduction of alpha-tocopherolquinone by human NAD(P)H: quinone oxidoreductase: the role of alpha-tocopherolhydroquinone as a cellular antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Is alpha-tocopherol a reservoir for alpha-tocopheryl hydroquinone? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ES2928469T3 - Vitamin K1 manufacturing process - Google Patents [patents.google.com]

- 17. WO2016060670A1 - Method of making vitamin k1 - Google Patents [patents.google.com]

The Multifaceted Antioxidant Mechanism of α-Tocopherylhydroquinone: A Technical Guide

Abstract

α-Tocopherylhydroquinone (α-TQH2), a reduced metabolite of Vitamin E, is emerging as a uniquely potent, multifunctional lipophilic antioxidant. While α-tocopherol (α-TOH) is recognized as the primary lipid-soluble antioxidant in vivo, its efficacy is part of a complex network of redox reactions. This guide delves into the core mechanisms that underpin the superior antioxidant activity of α-TQH2. We will elucidate its three distinct, yet synergistic, modes of action: direct scavenging of peroxyl radicals, rapid regeneration of other key antioxidants including α-tocopherol and ubiquinol, and the consequent prevention of pro-oxidant cascades. This document provides a detailed examination of the kinetic and thermodynamic advantages of α-TQH2, supported by field-proven experimental protocols for its characterization, and discusses the implications for therapeutic strategies targeting oxidative stress.

Introduction to α-Tocopherylhydroquinone (α-TQH2)

Chemical Structure and Relationship to Vitamin E

α-Tocopherylhydroquinone (α-TQH2) is the fully reduced, hydroquinone form of α-tocopherylquinone (α-TQ), which itself is an oxidation product of α-tocopherol (α-TOH), the most biologically active form of Vitamin E. The key structural difference is the opening of the chromanol ring of α-TOH to form a hydroquinone head with the same phytyl tail. This modification dramatically alters its redox properties, equipping it with two hydroxyl groups on the benzene ring, poised for highly efficient hydrogen/electron donation.

In Vivo Formation: The α-Tocopherol Oxidation-Reduction Cycle

During the antioxidant action of α-tocopherol, it donates a hydrogen atom to a lipid peroxyl radical, becoming the α-tocopheroxyl radical (α-TO•). This radical can be recycled back to α-TOH by other antioxidants like ascorbate or can be further oxidized, eventually leading to the formation of α-TQ.[1][2] Crucially, biological systems possess the enzymatic machinery to reduce α-TQ back to the highly active antioxidant, α-TQH2.[3] This reduction has been demonstrated in human mononuclear cells and following oral ingestion, suggesting that α-TQH2 may be a critical, and perhaps previously underappreciated, natural antioxidant formed at sites of significant oxidative stress.[3][4][5]

Overview of its Superior Antioxidant Potential

Experimental evidence has established that α-TQH2 is a more powerful antioxidant than its parent compound, α-TOH, and even ubiquinol-10 (CoQ10H2), which is often considered the first line of defense against lipid peroxidation.[4][5] Its potency stems from a multifunctional capacity to inhibit radical-initiated oxidation through at least three distinct activities that will be explored in this guide.[4][6]

The Core Antioxidant Mechanisms of α-TQH2

The antioxidant prowess of α-TQH2 is not based on a single action but on a coordinated, multi-pronged attack on oxidative stress within a lipid environment.

Mechanism I: Direct Scavenging of Pro-oxidant Radicals

Like classic phenolic antioxidants, α-TQH2 directly intercepts and neutralizes chain-propagating peroxyl radicals (ROO•). The hydroquinone moiety facilitates a highly efficient electron transfer to the radical, which is the primary scavenging mechanism.[7] This reaction yields the relatively stable semiquinone radical, which can subsequently scavenge a second peroxyl radical, leading to the formation of α-TQ. Each molecule of α-TQH2 is thereby capable of consuming approximately two peroxyl radicals.[7][8]

Caption: Direct radical scavenging cascade of α-TQH2.

Mechanism II: Regeneration of Endogenous Antioxidants

A defining feature of α-TQH2 is its ability to regenerate other key lipophilic antioxidants, effectively acting as a "co-antioxidant" that maintains the integrity of the entire antioxidant network.

When α-TOH scavenges a radical, it forms the α-tocopheroxyl radical (α-TO•). If not rapidly reduced, α-TO• can, under certain conditions, act as a pro-oxidant.[9] α-TQH2 is exceptionally efficient at quenching this radical, donating a hydrogen atom to instantly regenerate the parent α-TOH molecule.[6][8] This critical recycling step has been directly visualized using electron paramagnetic resonance (EPR) spectroscopy, which shows the immediate disappearance of the α-TO• signal upon addition of α-TQH2.[6]

α-TQH2 readily associates with lipoproteins and instantaneously reduces ubiquinone-10 (CoQ10) to its active antioxidant form, ubiquinol-10 (CoQ10H2).[4][6] In studies of LDL oxidation, α-TQH2 is consumed before CoQ10H2, effectively sparing this crucial antioxidant and maintaining it in its active state.[6]

Caption: Synergistic regeneration of α-TOH and CoQ10H2 by α-TQH2.

Experimental Validation of Antioxidant Mechanisms

The multifaceted activity of α-TQH2 can be dissected and quantified using a series of well-established analytical techniques.

Protocol: Assessing Direct Radical Scavenging using DPPH Assay

This spectrophotometric assay measures the capacity of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[10][11]

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable organic solvent like ethanol or methanol. The solution should be freshly made and protected from light.[11]

-

Prepare serial dilutions of α-TQH2, α-TOH (as a comparator), and a standard like Trolox in the same solvent.

-

-

Reaction:

-

In a 96-well plate or cuvette, add a fixed volume of the DPPH solution (e.g., 180 µL).

-

Add a small volume of the antioxidant solution or solvent blank (e.g., 20 µL).

-

Mix and incubate at room temperature for a defined period (e.g., 30 minutes) in the dark.

-

-

Measurement:

-

Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically ~517 nm).[11]

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Plot the percentage of inhibition against concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Caption: Workflow for the DPPH radical scavenging assay.

Protocol: Demonstrating α-Tocopheroxyl Radical Quenching via EPR

Electron Paramagnetic Resonance (EPR) spectroscopy is the only technique that allows for the direct detection and characterization of free radical species.[6]

Methodology Outline:

-

System Preparation: Prepare a lipid system, such as LDL or liposomes, containing α-tocopherol.[6]

-

Radical Generation: Initiate oxidation using a system known to produce the α-tocopheroxyl radical, such as soybean lipoxygenase (SLO), which abstracts a hydrogen from α-TOH.[6]

-

EPR Spectrum Acquisition: Place the sample in the EPR spectrometer and acquire the characteristic spectrum of the α-TO• radical.

-

Intervention: Inject a solution of α-TQH2 directly into the EPR sample tube while continuously acquiring spectra.

-

Observation: Observe the immediate disappearance or significant attenuation of the α-TO• signal upon the addition of α-TQH2, providing direct proof of quenching.[6]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Antioxidant action of vitamin E in vivo as assessed from its reaction products with multiple biological oxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Is alpha-tocopherol a reservoir for alpha-tocopheryl hydroquinone? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha-tocopheryl hydroquinone is an efficient multifunctional inhibitor of radical-initiated oxidation of low density lipoprotein lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. α-Tocopheryl hydroquinone is an efficient multifunctional inhibitor of radical-initiated oxidation of low density lipoprotein lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant reactions of alpha-tocopherolhydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative study on dynamics of antioxidative action of alpha-tocopheryl hydroquinone, ubiquinol, and alpha-tocopherol against lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant and prooxidant activity of alpha-tocopherol in human plasma and low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of antioxidant activities in ethanolic extract of Capparis Zeylanica Linn. Root. [scielo.org.mx]

- 11. mdpi.com [mdpi.com]

The In Vivo Biological Functions of α-Tocopherylhydroquinone: A Technical Guide for Researchers

Abstract

α-Tocopherylhydroquinone (α-THQ), a reduced metabolite of α-tocopherol (Vitamin E), is emerging as a molecule of significant interest in the fields of redox biology and pharmacology. While historically overshadowed by its well-known precursor, recent evidence illuminates its potent and multifaceted biological activities that extend beyond the antioxidant capabilities of Vitamin E. This technical guide provides an in-depth exploration of the in vivo biological functions of α-THQ, with a focus on its robust antioxidant and anti-inflammatory properties. We will delve into the underlying molecular mechanisms, present relevant experimental models and protocols, and offer insights for researchers and drug development professionals seeking to harness the therapeutic potential of this endogenous metabolite.

Introduction: Beyond Vitamin E - The Emergence of α-Tocopherylhydroquinone

For decades, α-tocopherol has been recognized as a cornerstone of the cellular antioxidant defense system. However, its metabolic pathway gives rise to a lesser-known but arguably more potent molecule: α-tocopherylhydroquinone. α-THQ is formed in vivo through the reduction of α-tocopherylquinone (α-TQ), which itself is a product of α-tocopherol oxidation at sites of oxidative stress[1][2]. This metabolic conversion is not merely a detoxification step but rather a bioactivation process, yielding a hydroquinone with superior radical-scavenging capabilities and distinct signaling functions. Understanding the in vivo roles of α-THQ is crucial for a complete picture of Vitamin E metabolism and for the development of novel therapeutic strategies targeting oxidative stress and inflammation-related pathologies.

The Potent Antioxidant Cascade of α-Tocopherylhydroquinone

The antioxidant prowess of α-THQ in vivo is attributed to a multi-pronged mechanism that surpasses that of its parent compound, α-tocopherol, and even the endogenous antioxidant Coenzyme Q10 (ubiquinol)[2][3][4]. Its lipophilic nature allows for its ready association with cellular membranes and lipoproteins, where it can effectively intercept and neutralize lipid peroxyl radicals, thus breaking the chain of lipid peroxidation[2][4][5].

Multifunctional Radical Scavenging

In vivo, α-THQ's antioxidant activity is characterized by three key actions[2]:

-

Reduction of Ubiquinone-10: α-THQ efficiently reduces the oxidized form of Coenzyme Q10 (ubiquinone) back to its active antioxidant form, ubiquinol[2]. This recycling of another critical lipophilic antioxidant amplifies the overall protective effect within cellular membranes.

-

Direct Interception of Peroxyl Radicals: α-THQ directly scavenges aqueous peroxyl radicals, preventing them from initiating lipid peroxidation[2].

-

Quenching of the α-Tocopheroxyl Radical: In situations of high oxidative stress where α-tocopherol is oxidized to the pro-oxidant α-tocopheroxyl radical, α-THQ acts as a potent reducing agent, regenerating α-tocopherol and preventing further radical-mediated damage[2][5].

This multifaceted antioxidant capacity makes α-THQ a highly efficient inhibitor of lipid peroxidation, particularly in low-density lipoproteins (LDL), a key event in the pathogenesis of atherosclerosis[2][3][4].

Experimental Workflow for Assessing In Vivo Antioxidant Activity

The following workflow outlines a general approach to characterizing the in vivo antioxidant effects of α-THQ in a preclinical model of oxidative stress.

Caption: Workflow for in vivo assessment of α-THQ antioxidant activity.

Anti-inflammatory and Signaling Functions of α-Tocopherylhydroquinone

While direct in vivo studies on the anti-inflammatory effects of α-THQ are still emerging, a compelling body of evidence from studies on its immediate precursor, α-TQ, provides a strong foundation for its role in modulating inflammatory signaling pathways. Given the efficient in vivo conversion of α-TQ to α-THQ, it is highly probable that α-THQ is a key mediator of the observed anti-inflammatory effects[1][6].

Modulation of the Aryl Hydrocarbon Receptor (AhR) Pathway

Recent groundbreaking research has identified α-TQ as a potent activator of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor with crucial roles in regulating immune responses[7][8][9]. In vivo studies using dextran sodium sulfate (DSS)-induced colitis models in mice have demonstrated that oral administration of α-TQ significantly ameliorates intestinal inflammation[7][8]. This protective effect is attributed to the activation of AhR, which in turn leads to the suppression of pro-inflammatory signaling cascades.

Inhibition of NF-κB and STAT3 Signaling

The activation of AhR by α-TQ (and by extension, α-THQ) has been shown to inhibit the nuclear translocation and transcriptional activity of two key pro-inflammatory transcription factors: Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3)[7][8][9]. This dual inhibition leads to a significant reduction in the expression of a wide range of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α)[7][8].

The proposed signaling cascade is as follows:

Caption: Proposed anti-inflammatory signaling pathway of α-THQ.

Experimental Protocol: DSS-Induced Colitis Model

The dextran sodium sulfate (DSS)-induced colitis model is a widely used and reproducible animal model for studying intestinal inflammation and evaluating the efficacy of anti-inflammatory compounds.

Materials:

-

8-10 week old C57BL/6 mice

-

Dextran sodium sulfate (DSS), molecular weight 36,000-50,000 Da

-

α-Tocopherylhydroquinone (α-THQ) or α-Tocopherylquinone (α-TQ)

-

Vehicle for administration (e.g., corn oil)

-

Standard laboratory animal diet and housing

Procedure:

-

Acclimatization: Acclimatize mice to the animal facility for at least one week prior to the experiment.

-

Induction of Colitis: Administer 2.5-3.5% (w/v) DSS in the drinking water for 5-7 consecutive days. The optimal concentration and duration should be determined in a pilot study.

-

Treatment:

-

Divide mice into at least three groups: Control (no DSS), DSS + Vehicle, and DSS + α-THQ/α-TQ.

-

Administer α-THQ/α-TQ (e.g., 10-50 mg/kg body weight) or vehicle daily via oral gavage, starting on the first day of DSS administration.

-

-

Monitoring: Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

-

Sample Collection: At the end of the experimental period, euthanize the mice and collect colon tissue for histological analysis (H&E staining), gene expression analysis of pro-inflammatory cytokines (qRT-PCR), and protein analysis of signaling molecules (Western blotting).

-

Data Analysis: Compare the DAI scores, histological damage, and molecular markers between the different treatment groups.

Quantitative Analysis of α-Tocopherylhydroquinone In Vivo

Accurate quantification of α-THQ in biological matrices is essential for pharmacokinetic studies and for correlating its tissue concentrations with its biological effects. Due to its instability and low endogenous levels, sensitive and specific analytical methods are required.

| Parameter | Method | Key Considerations |

| Extraction | Liquid-liquid extraction with a non-polar solvent (e.g., hexane, ethyl acetate) | Perform extraction on ice and under dim light to minimize oxidation. The addition of an antioxidant like BHT can be beneficial. |

| Separation | Reversed-phase High-Performance Liquid Chromatography (HPLC) | Use a C18 column with a mobile phase consisting of a mixture of methanol, ethanol, and a buffer. |

| Detection | Tandem Mass Spectrometry (MS/MS) | Provides high sensitivity and specificity for the quantification of α-THQ and its oxidized form, α-TQ. Use of a stable isotope-labeled internal standard is recommended for accurate quantification. |

Future Directions and Therapeutic Implications

The accumulating evidence for the potent antioxidant and anti-inflammatory properties of α-tocopherylhydroquinone opens up exciting avenues for future research and therapeutic development. Key areas for further investigation include:

-

Direct In Vivo Studies: There is a critical need for studies that directly administer α-THQ in various animal models of disease to unequivocally establish its in vivo efficacy and mechanisms of action.

-

Pharmacokinetic and Bioavailability Studies: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of orally administered α-THQ is necessary to optimize its therapeutic potential.

-

Clinical Trials: Should preclinical studies continue to yield promising results, well-designed clinical trials will be warranted to evaluate the safety and efficacy of α-THQ in human diseases characterized by oxidative stress and inflammation, such as cardiovascular disease, neurodegenerative disorders, and inflammatory bowel disease.

Conclusion

α-Tocopherylhydroquinone is a potent, endogenously produced metabolite of Vitamin E with significant, multifaceted biological functions. Its superior antioxidant capacity and its ability to modulate key inflammatory signaling pathways, as strongly suggested by studies on its precursor, position it as a promising candidate for further investigation and therapeutic development. This technical guide provides a framework for researchers to explore the in vivo roles of α-THQ and to unlock its potential for the prevention and treatment of a range of human diseases.

References

-

Saha, K., Ganapathy, A. S., Wang, A., Arumugam, P., Morris, N. M., Harris, L., ... & Nighot, P. (2023). Alpha-tocopherylquinone-mediated activation of the Aryl Hydrocarbon Receptor regulates the production of inflammation-inducing cytokines and ameliorates intestinal inflammation. Mucosal Immunology, 16(6), 826-842. [Link]

-

Saha, K., Ganapathy, A. S., Wang, A., Arumugam, P., Morris, N. M., Harris, L., ... & Nighot, P. (2023). Alpha-tocopherylquinone-mediated activation of the Aryl Hydrocarbon Receptor regulates the production of inflammation-inducing cytokines and ameliorates intestinal inflammation. Mucosal Immunology. [Link]

-

Burton, G. W., & Ingold, K. U. (1989). Pharmacokinetics and Bioavailability of the RRR and All Racemic Stereoisomers of Alpha-Tocopherol in Humans After Single Oral Administration. Journal of the American College of Nutrition, 8(1), 65-75. [Link]

-

Conrad, M., & Pratt, D. A. (2018). Vitamin E hydroquinone is an endogenous regulator of ferroptosis via redox control of 15-lipoxygenase. ResearchGate. [Link]

-

Niki, E. (2007). Tocopherylquinone and tocopherylhydroquinone. Redox report : communications in free radical research, 12(5), 204–210. [Link]

-

Bellezza, I., Tucci, A., Minelli, A., & Mor-Vaknin, N. (2012). Inhibition of NF-κB nuclear translocation via HO-1 activation underlies α-tocopheryl succinate toxicity. The Journal of nutritional biochemistry, 23(10), 1347–1356. [Link]

-

Neuzil, J., Witting, P. K., & Stocker, R. (1997). Alpha-tocopheryl hydroquinone is an efficient multifunctional inhibitor of radical-initiated oxidation of low density lipoprotein lipids. Proceedings of the National Academy of Sciences of the United States of America, 94(15), 7885–7890. [Link]

-

Al-Malki, A. L. (2022). Thymoquinone Targeting T Helper 2 Cytokines in Animal Models of Asthma: A Systematic Review. Evidence-based complementary and alternative medicine : eCAM, 2022, 9965687. [Link]

-

Saha, K., Ganapathy, A. S., Wang, A., Arumugam, P., Morris, N. M., Harris, L., ... & Nighot, P. (2023). Alpha-tocopherylquinone-mediated activation of the Aryl Hydrocarbon Receptor regulates the production of inflammation-inducing cytokines and ameliorates intestinal inflammation. ResearchGate. [Link]

-

Neuzil, J., Witting, P. K., & Stocker, R. (1997). α-Tocopheryl hydroquinone is an efficient multifunctional inhibitor of radical-initiated oxidation of low density lipoprotein lipids. Proceedings of the National Academy of Sciences of the United States of America, 94(15), 7885–7890. [Link]

-

Neuzil, J., Witting, P. K., & Stocker, R. (1997). Alpha-tocopheryl hydroquinone is an efficient multifunctional inhibitor of radical-initiated oxidation of low density lipoprotein lipids. PubMed. [Link]

-

Nakagawa, K., Okubo, N., & Miyazawa, T. (2018). Tissue Distribution of Menaquinone-7 and the Effect of α-Tocopherol Intake on Menaquinone-7 Concentration in Rats. Nutrients, 10(11), 1648. [Link]

-

Ju, J., & Hao, J. (2005). Pharmacokinetics and tissue distribution of d-alpha-tocopheryl succinate formulations following intravenous administration in the rat. Biopharmaceutics & drug disposition, 26(4), 141–149. [Link]

-

Alayoubi, A., & Nazzal, S. (2012). Comparison of the intestinal absorption and bioavailability of γ-tocotrienol and α-tocopherol: in vitro, in situ and in vivo studies. Biopharmaceutics & drug disposition, 33(5), 253–263. [Link]

-

Nakamura, T., Goto, M., Matsumoto, A., & Tanaka, I. (1998). Inhibition of NF-kappa B transcriptional activity by alpha-tocopheryl succinate. BioFactors (Oxford, England), 7(1-2), 21–30. [Link]

-

Christman, J. W., Blackwell, T. S., & Juurlink, B. H. (2000). Redox Regulation of Nuclear Factor Kappa B: Therapeutic Potential for Attenuating Inflammatory Responses. International journal of molecular medicine, 5(3), 227–233. [Link]

-

Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link]

-

Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link]

-

Niki, E., Noguchi, N., Tsuchihashi, H., & Gotoh, N. (1995). Comparative study on dynamics of antioxidative action of alpha-tocopheryl hydroquinone, ubiquinol, and alpha-tocopherol against lipid peroxidation. Free radical research, 23(4), 343–350. [Link]

-

Wester, R. C., Melendres, J., Hui, X., Cox, R., Serranzana, S., Zhai, H., Quan, D., & Maibach, H. I. (1998). Human in vivo and in vitro hydroquinone topical bioavailability, metabolism, and disposition. Journal of toxicology and environmental health. Part A, 54(4), 301–317. [Link]

-

Kim, B., Kim, H., & Kim, C. (2021). Phytochemicals as Anti-Inflammatory Agents in Animal Models of Prevalent Inflammatory Diseases. Molecules (Basel, Switzerland), 26(21), 6649. [Link]

-

Ahn, K. S., Sethi, G., & Aggarwal, B. B. (2010). Role of NF-kappaB in the Anti-Inflammatory Effects of Tocotrienols. Journal of the American College of Nutrition, 29(3 Suppl), 334S–339S. [Link]

-

Kagan, V. E., & Tyurina, Y. Y. (1994). Is alpha-tocopherol a reservoir for alpha-tocopheryl hydroquinone?. FEBS letters, 340(1-2), 111–114. [Link]

-

Yap, S. P., Yuen, K. H., & Wong, J. W. (2003). Pharmacokinetics and bioavailability of alpha-, gamma- and delta-tocotrienols under different food status. Journal of pharmacy and pharmacology, 55(1), 53–58. [Link]

-

Almudéver, P., et al. (2020). Tuning the Transdermal Delivery of Hydroquinone upon Formulation with Novel Permeation Enhancers. Pharmaceutics, 12(10), 957. [Link]

-

Yap, S. P., Yuen, K. H., & Wong, J. W. (2003). Pharmacokinetics and bioavailability of alpha-, gamma- and delta-tocotrienols under different food status. ResearchGate. [Link]

-

Teshima, K., et al. (2005). Analytical method for ubiquinone-9 and ubiquinone-10 in rat tissues by liquid chromatography/turbo ion spray tandem mass spectrometry with 1-alkylamine as an additive to the mobile phase. ResearchGate. [Link]

-

Teshima, K., et al. (2005). Analytical method for ubiquinone-9 and ubiquinone-10 in rat tissues by liquid chromatography/turbo ion spray tandem mass spectrometry with 1-alkylamine as an additive to the mobile phase. Analytical Biochemistry, 338(1), 12-19. [Link]

-

De Spiegeleer, B., et al. (2017). In vitro Dermal Absorption of Hydroquinone: Protocol Validation and Applicability on Illegal Skin-Whitening Cosmetics. Skin Pharmacology and Physiology, 30(1), 34-42. [Link]

-

Camera, E., & Picardo, M. (2002). Analytical methods to investigate glutathione and related compounds in biological and pathological processes. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 781(1-2), 181–206. [Link]

-

de F, P., et al. (2012). In vivo hydroquinone exposure alters circulating neutrophil activities and impairs LPS-induced lung inflammation in mice. Toxicology letters, 208(1), 10-16. [Link]

-

Igarashi, K., & Kageyama, Y. (1998). Binding of alpha-tocopherylquinone, an oxidized form of alpha-tocopherol, to glutathione-S-transferase in the liver cytosol. The Journal of nutritional biochemistry, 9(10), 585–590. [Link]

-

De Spiegeleer, B., et al. (2017). In vitro Dermal Absorption of Hydroquinone: Protocol Validation and Applicability on Illegal Skin-Whitening Cosmetics. Karger Publishers. [Link]

-

Li, Y., et al. (2020). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Molecules (Basel, Switzerland), 25(15), 3358. [Link]

Sources

- 1. Tocopherylquinone and tocopherylhydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha-tocopheryl hydroquinone is an efficient multifunctional inhibitor of radical-initiated oxidation of low density lipoprotein lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Comparative study on dynamics of antioxidative action of alpha-tocopheryl hydroquinone, ubiquinol, and alpha-tocopherol against lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Alpha-tocopherylquinone-mediated activation of the Aryl Hydrocarbon Receptor regulates the production of inflammation-inducing cytokines and ameliorates intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alpha-tocopherylquinone-mediated activation of the Aryl Hydrocarbon Receptor regulates the production of inflammation-inducing cytokines and ameliorates intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Elusive Guardian: A Technical Guide to the Discovery and Isolation of α-Tocopherylhydroquinone in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the discovery, biological significance, and the intricate methodologies required for the successful isolation and quantification of α-Tocopherylhydroquinone (α-THQ) from complex biological matrices. We will delve into the rationale behind experimental choices, offering field-proven insights to navigate the challenges associated with this potent, yet unstable, antioxidant.

Introduction: Beyond Vitamin E – The Emergence of α-Tocopherylhydroquinone

For decades, α-tocopherol (α-TOH), the most biologically active form of Vitamin E, has been recognized for its vital role as a chain-breaking antioxidant, protecting cell membranes from lipid peroxidation. However, the story of Vitamin E's protective mechanisms is more nuanced. Under conditions of oxidative stress, α-tocopherol itself is oxidized, leading to the formation of α-tocopherylquinone (α-TQ). While once considered a mere byproduct, research has unveiled that α-TQ can be enzymatically reduced in vivo to α-tocopherylhydroquinone (α-THQ), a molecule with remarkable antioxidant capabilities of its own.[1][2]

α-THQ has demonstrated superior antioxidant activity in certain contexts, particularly in inhibiting the oxidation of low-density lipoprotein (LDL) lipids, a key event in the pathogenesis of atherosclerosis.[3] Its ability to act as a potent radical-scavenging antioxidant, even more reactive towards radicals than ubiquinol, underscores its potential significance in cellular defense against oxidative damage.[1][2] This guide will equip researchers with the knowledge and tools to explore the role of this elusive guardian in health and disease.

The Biological Tapestry: Formation and Significance of α-THQ

The presence of α-THQ in biological systems is intrinsically linked to the redox cycling of its parent compound, α-tocopherol. This dynamic interplay is a critical aspect of the cellular antioxidant network.

The Pathway from α-Tocopherol to α-THQ

The formation of α-THQ is a two-step process initiated by oxidative stress:

-

Oxidation of α-Tocopherol: In the process of scavenging lipid peroxyl radicals, α-tocopherol donates a hydrogen atom, forming the α-tocopheroxyl radical. This radical can be further oxidized to α-tocopherylquinone (α-TQ).

-

Reduction of α-Tocopherylquinone: Various cellular reductases, including NAD(P)H:quinone oxidoreductase 1 (NQO1), can reduce α-TQ to the hydroquinone form, α-THQ.[1] This enzymatic reduction regenerates a potent antioxidant, highlighting a sophisticated cellular strategy to recycle and enhance the protective capacity of Vitamin E.

Caption: Redox cycling of α-tocopherol to form α-tocopherylhydroquinone.

Biological Significance and Therapeutic Potential

The interest in α-THQ extends beyond its antioxidant capacity. Its reduced form has been shown to be a potent inhibitor of radical-initiated oxidation of LDL lipids, suggesting a potential role in the prevention of atherosclerosis.[3] Furthermore, its oxidized counterpart, α-TQ, has been investigated for its immunomodulatory effects. This dual functionality of the α-TOH/α-TQ/α-THQ axis opens up exciting avenues for therapeutic intervention in diseases with an inflammatory and oxidative stress component.

The Investigator's Toolkit: Isolation and Quantification of α-THQ

The analysis of α-THQ in biological samples is challenging due to its low endogenous concentrations and inherent instability. The following sections provide a detailed guide to navigate these complexities.

Critical First Step: Sample Collection and Handling

The journey to accurate α-THQ quantification begins with meticulous sample handling to prevent its auto-oxidation.

-

Anticoagulant Choice: For plasma samples, use EDTA as the anticoagulant.

-

Immediate Processing: Process blood samples immediately after collection. Centrifuge at 4°C to separate plasma.

-

Light Protection: α-THQ is light-sensitive. All sample handling steps should be performed under dim or amber light.

-

Low Temperature Storage: Store samples at -80°C until analysis to minimize degradation.

Extraction of α-THQ from Biological Matrices: A Validated Protocol

This protocol is adapted from established methods for the analysis of α-tocopherol and its oxidation products, with specific emphasis on preserving the reduced state of α-THQ.[4]

Principle: Biological samples are first saponified to release α-THQ from any potential esters and to remove interfering lipids. A cocktail of antioxidants is crucial during this step to prevent the oxidation of α-THQ. The analyte is then extracted into an organic solvent.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Ethanol (absolute)

-

Potassium hydroxide (KOH) solution (60% w/v in water)

-

Antioxidant cocktail:

-

Butylated hydroxytoluene (BHT)

-

Ascorbic acid

-

Pyrogallol

-

-

n-Hexane

-

Sodium sulfate (anhydrous)

-

Nitrogen gas (high purity)

Step-by-Step Protocol:

-

Sample Preparation: To 1 mL of plasma or tissue homogenate in a glass tube, add 2 mL of ethanol containing the antioxidant cocktail (e.g., 0.1 mg/mL each of BHT, ascorbic acid, and pyrogallol). Vortex for 30 seconds.

-

Saponification: Add 200 µL of 60% KOH solution. Vortex for 30 seconds. Incubate at 70°C for 30 minutes in a shaking water bath.

-

Extraction: After cooling to room temperature, add 5 mL of n-hexane and 2 mL of distilled water. Vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge at 1500 x g for 5 minutes at 4°C.

-

Collection of Organic Layer: Carefully transfer the upper hexane layer to a clean glass tube.

-

Repeat Extraction: Repeat the extraction step (steps 3-5) with another 5 mL of n-hexane. Combine the hexane extracts.

-

Drying: Add a small amount of anhydrous sodium sulfate to the combined hexane extract to remove any residual water.

-

Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 30°C.

-

Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase used for HPLC analysis.

Caption: Workflow for the extraction of α-THQ from biological samples.

Preparation of α-THQ Standard

Accurate quantification requires a pure α-THQ standard. As it is not readily commercially available, it can be synthesized by the reduction of α-tocopherylquinone.

Materials:

-

α-Tocopherylquinone (α-TQ)

-

Sodium borohydride (NaBH₄)

-

Ethanol (absolute)

-

Diethyl ether

-

Distilled water

Procedure:

-

Dissolve a known amount of α-TQ in absolute ethanol.

-

Slowly add a molar excess of sodium borohydride to the solution while stirring.

-

Monitor the reaction by TLC until all the α-TQ is consumed.

-

Quench the reaction by adding distilled water.

-

Extract the α-THQ into diethyl ether.

-

Wash the ether layer with distilled water to remove any remaining salts.

-

Dry the ether layer over anhydrous sodium sulfate.

-

Evaporate the diethyl ether under a stream of nitrogen.

-

The resulting α-THQ should be stored under an inert atmosphere at -80°C.

Analytical Quantification: HPLC with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is the method of choice for the sensitive and selective quantification of α-THQ due to its electroactive hydroquinone moiety.

Instrumentation:

-

HPLC system with a pump, autosampler, and column oven.

-

Electrochemical detector with a glassy carbon working electrode.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions (Example): [4]

| Parameter | Value |

| Mobile Phase | 95% Methanol, 5% water containing 0.05 M sodium perchlorate |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Detector Potential | Oxidizing potential of +600 mV |

Rationale for HPLC-ECD: The hydroquinone group of α-THQ is readily oxidized at the electrode surface, generating a current that is proportional to its concentration. This technique offers excellent sensitivity, often in the picomolar range, which is essential for detecting the low levels of α-THQ in biological samples.[4]

Mass Spectrometry for Confirmation and Structural Elucidation

While HPLC-ECD is excellent for quantification, mass spectrometry (MS) provides unequivocal identification and structural confirmation.

LC-MS/MS Analysis:

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.

-

Expected Molecular Ion: For α-THQ (C₂₉H₅₂O₃), the expected [M+H]⁺ ion would be at m/z 449.7.

-

Fragmentation Pattern: The fragmentation of α-THQ is expected to involve the cleavage of the phytyl tail and modifications to the hydroquinone ring. Key fragments would likely correspond to the chromanol ring and various losses from the aliphatic side chain. While a detailed fragmentation spectrum is not widely published, comparison with the fragmentation of α-tocopherol and α-tocopherylquinone can aid in identification.

Navigating the Pitfalls: Challenges and Troubleshooting

The analysis of α-THQ is not without its challenges. Awareness of these potential issues is key to obtaining reliable data.

| Challenge | Mitigation Strategy |

| Auto-oxidation of α-THQ | Work quickly, on ice, and under dim light. Use a robust antioxidant cocktail during extraction. |

| Low Endogenous Concentrations | Use a sensitive detection method like HPLC-ECD. Concentrate the sample extract before analysis. |

| Matrix Effects in MS | Employ stable isotope-labeled internal standards. Optimize sample cleanup procedures. |

| Co-elution with other Analytes | Optimize the HPLC mobile phase and gradient to achieve baseline separation. |

Conclusion and Future Directions

The discovery and analysis of α-tocopherylhydroquinone have added a new layer of complexity and fascination to the biological role of Vitamin E. As a potent antioxidant with potential therapeutic implications, the ability to accurately measure α-THQ in biological systems is paramount. The methodologies outlined in this guide provide a robust framework for researchers to explore the dynamics of this elusive molecule.

Future research should focus on:

-

Developing and validating sensitive LC-MS/MS methods for the simultaneous quantification of α-TOH, α-TQ, and α-THQ to better understand their redox dynamics in vivo.

-

Investigating the physiological and pathological conditions that influence the cellular levels of α-THQ.

-

Exploring the therapeutic potential of modulating the α-TQ to α-THQ conversion pathway in diseases associated with oxidative stress.

By embracing the technical challenges and applying the principles of rigorous analytical science, the research community can unlock the full potential of α-tocopherylhydroquinone in health and disease.

References

-

Neužil, J., Witting, P. K., & Stocker, R. (1997). α-Tocopheryl hydroquinone is an efficient multifunctional inhibitor of radical-initiated oxidation of low density lipoprotein lipids. Proceedings of the National Academy of Sciences, 94(15), 7885–7890. [Link]

-

Kiyose, C., Muramatsu, R., Kameyama, Y., Ueda, T., & Igarashi, O. (1995). Determination of alpha-tocopherol and alpha-tocopherylquinone in rat tissues and plasma by high-performance liquid chromatography with electrochemical detection. Journal of Chromatography B: Biomedical Applications, 670(2), 241–246. [Link]

-

Niki, E. (2007). Tocopherylquinone and tocopherylhydroquinone. Redox Report, 12(5), 204–210. [Link]

-

Kohar, I., Baca, M., Suarna, C., & Southwell-Keely, P. T. (1995). Is alpha-tocopherol a reservoir for alpha-tocopheryl hydroquinone? Free Radical Biology and Medicine, 19(3), 345–351. [Link]

-

Kreps, F., Vrbiková, L., & Schmidt, Š. (2016). Synthesis and analysis of tocopheryl quinone and tocopherol esters with fatty acids in heated sunflower oil. European Journal of Lipid Science and Technology, 118(5), 788-802. [Link]

- Podda, M., Weber, C., Traber, M. G., & Packer, L. (1996). Simultaneous determination of tissue tocopherols, tocotrienols, ubiquinols, and ubiquinones. Journal of Lipid Research, 37(4), 893–901.

-

Niki, E. (2007). Tocopherylquinone and tocopherylhydroquinone. Redox Report, 12(5), 204–210. [Link]

-

Edison, T. A., & Choo, Y. M. (2017). Characterization of Thermal Products of Alpha - Tocopherol. Food Science and Biotechnology, 26(4), 863-870. [Link]

-

Nagy, K., Courtet-Compondu, M. C., Holst, B., & Kussmann, M. (2007). Comprehensive analysis of vitamin E constituents in human plasma by liquid chromatography-mass spectrometry. Analytical Chemistry, 79(19), 7485–7494. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Solichová, D., Melichar, B., & Solich, P. (2003). Development and validation of HPLC method for the determination of alpha-tocopherol in human erythrocytes for clinical applications. Analytical and Bioanalytical Chemistry, 376(4), 537–541. [Link]

-

Singh, V., & Byrapaneni, M. (2010). Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. Journal of Advanced Pharmaceutical Technology & Research, 1(1), 3–11. [Link]

-

International Labour Organization. (2025). Liquid Chromatography (LC) troubleshooting guide. [Link]

-

Rocío-Bautista, P., & Gámiz-Gracia, L. (2021). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. Molecules, 26(21), 6488. [Link]

-

de Oliveira, A. C., & de Oliveira, L. A. (2005). Development and validation of a HPLC and a UV derivative spectrophotometric methods for determination of hydroquinone in gel and cream preparations. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 537–542. [Link]

-

Neuzil, J., Witting, P. K., & Stocker, R. (1997). Alpha-tocopheryl hydroquinone is an efficient multifunctional inhibitor of radical-initiated oxidation of low density lipoprotein lipids. Proceedings of the National Academy of Sciences of the United States of America, 94(15), 7885–7890. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Tocopherylquinone and tocopherylhydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha-tocopheryl hydroquinone is an efficient multifunctional inhibitor of radical-initiated oxidation of low density lipoprotein lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of alpha-tocopherol and alpha-tocopherylquinone in rat tissues and plasma by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of α-Tocopherylhydroquinone

This guide provides a comprehensive technical overview of the core physicochemical properties of α-Tocopherylhydroquinone (α-TQH2), a potent antioxidant metabolite of Vitamin E. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical data with practical experimental methodologies, offering a robust framework for the study and application of this significant molecule.

Introduction: The Significance of α-Tocopherylhydroquinone

α-Tocopherylhydroquinone, the reduced form of α-tocopherylquinone, is a critical molecule in the context of oxidative stress and antioxidant defense mechanisms. While α-tocopherol is the most recognized form of Vitamin E, its metabolites, including α-TQH2, exhibit unique and potent biological activities. Understanding the fundamental physicochemical properties of α-TQH2 is paramount for elucidating its mechanism of action, developing analytical methods for its detection, and exploring its therapeutic potential. This guide delves into the structural and chemical characteristics that underpin its powerful antioxidant capabilities.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of α-TQH2 is essential for its handling, formulation, and application in experimental and therapeutic settings.

Chemical Structure and Identification

α-Tocopherylhydroquinone is characterized by a chromanol ring with a hydroxyl group and a phytyl tail, distinguishing it as a lipid-soluble antioxidant.

-

Molecular Formula: C₂₉H₅₂O₃[1]

-

Molecular Weight: 448.7 g/mol [1]

-

IUPAC Name: 2-[(3R,7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadecyl]-3,5,6-trimethylbenzene-1,4-diol[1]

-

Synonyms: α-Tocopherol quinol, α-Tocopherolhydroquinone, Vitamin E hydroquinone[1]

Core Physicochemical Data

The following table summarizes the key physicochemical parameters of α-Tocopherylhydroquinone. It is important to note that while some of these properties have been experimentally determined, others are estimated based on the behavior of structurally similar compounds due to a lack of direct experimental data in the available literature.

| Property | Value/Description | Source/Rationale |

| Melting Point | Estimated to be slightly higher than α-tocopherol (2.5-3.5 °C) due to increased polarity from the additional hydroxyl group. | Based on data for α-tocopherol[2][3] |

| Boiling Point | Estimated to be higher than α-tocopherol (200-220 °C at 0.1 mmHg) due to increased hydrogen bonding capability. | Based on data for α-tocopherol[2][3] |

| Solubility | Water: Very low (practically insoluble). Organic Solvents: Soluble in non-polar organic solvents like hexane and chloroform, and polar organic solvents like ethanol, methanol, and DMSO. | General characteristic of lipophilic tocopherols.[4] |

| pKa | Estimated pKa1 ~9-10 and pKa2 ~11-12 for the two hydroxyl groups on the hydroquinone ring. | Based on pKa values of hydroquinone (pKa1 ≈ 10, pKa2 ≈ 12) and substituted phenols.[5] |

| UV-Vis Absorption | λmax ≈ 285 nm in ethanol. Molar Absorptivity (ε) at 285 nm = 4075 M⁻¹cm⁻¹. | [6] |

| Fluorescence | Expected to be fluorescent with excitation and emission maxima similar to α-tocopherol (λexc ≈ 291-295 nm, λem ≈ 325-334 nm). | Based on fluorescence data for α-tocopherol.[7][8] |

| Redox Potential | Qualitatively lower than that of ubiquinol-10 (CoQ10H2), indicating a stronger reducing potential. | [6] |

Antioxidant Mechanism and Activity

α-Tocopherylhydroquinone is a remarkably potent antioxidant, often surpassing the activity of its parent compound, α-tocopherol, and other lipophilic antioxidants like ubiquinol-10.[9] Its efficacy stems from a multi-faceted mechanism of action.

α-TQH2 can directly scavenge peroxyl radicals, donate a hydrogen atom to reduce the α-tocopheroxyl radical back to α-tocopherol, and regenerate ubiquinol-10 from ubiquinone.[6][9][10] This multifunctional antioxidant activity makes it a critical component of the cellular defense against lipid peroxidation.

The antioxidant action can be summarized in the following key reactions:

-

Direct Radical Scavenging: α-TQH₂ + ROO• → α-TQH• + ROOH

-

Regeneration of α-Tocopherol: α-TQH₂ + α-TO• → α-TQH• + α-TOH

-

Regeneration of Ubiquinol-10: α-TQH₂ + UQ → α-TQ + UQH₂

These reactions are depicted in the signaling pathway diagram below.

Caption: Antioxidant signaling pathway of α-Tocopherylhydroquinone.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis and characterization of α-Tocopherylhydroquinone. These protocols are designed to be self-validating and are based on established scientific principles.

Synthesis of α-Tocopherylhydroquinone

This protocol describes the synthesis of α-TQH2 by the chemical reduction of α-tocopherylquinone (α-TQ).

Principle: Sodium dithionite is a strong reducing agent that can efficiently convert the quinone moiety of α-TQ to a hydroquinone.

Materials:

-

α-Tocopherylquinone (α-TQ)

-

Sodium dithionite (Na₂S₂O₄)

-

Ethanol

-

Deionized water

-

Hexane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Nitrogen gas

Procedure:

-

Dissolve a known amount of α-TQ in ethanol in a round-bottom flask.

-

Prepare a fresh aqueous solution of sodium dithionite.

-

Add the sodium dithionite solution dropwise to the α-TQ solution while stirring under a nitrogen atmosphere to prevent re-oxidation.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until all the α-TQ is consumed.

-

Once the reaction is complete, add deionized water to the reaction mixture.

-

Extract the product into hexane using a separatory funnel. Repeat the extraction three times.

-

Combine the organic layers and wash with deionized water to remove any remaining sodium dithionite.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent using a rotary evaporator under reduced pressure.

-

Store the resulting α-TQH2 under a nitrogen atmosphere at -20°C to prevent oxidation.

Caption: Workflow for the synthesis of α-Tocopherylhydroquinone.

Determination of Antioxidant Activity using DPPH Assay

This protocol outlines the determination of the radical scavenging activity of α-TQH2 using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Principle: The antioxidant activity is measured by the ability of α-TQH2 to donate a hydrogen atom to the DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.[4][11]

Materials:

-

α-Tocopherylhydroquinone

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of α-TQH2 in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add varying concentrations of the α-TQH2 solution to the wells.

-

Include a control well with DPPH and methanol only.

-

Incubate the plate in the dark at room temperature for 30 minutes.[11][12]

-

Measure the absorbance at 517 nm using a microplate reader.[11]

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

Plot the % inhibition against the concentration of α-TQH2 to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

HPLC Analysis of α-Tocopherylhydroquinone

This protocol provides a method for the separation and quantification of α-TQH2 using High-Performance Liquid Chromatography (HPLC).

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. α-TQH2, being a lipophilic molecule, can be effectively separated and quantified using a C18 column and a suitable mobile phase.

Materials:

-

α-Tocopherylhydroquinone standard

-

HPLC-grade methanol

-

HPLC-grade water

-

HPLC system with a UV or electrochemical detector

-

C18 reversed-phase column

Procedure:

-

Prepare a stock solution of α-TQH2 standard in methanol.

-

Prepare a series of dilutions to create a calibration curve.

-

Set up the HPLC system with a C18 column.

-

Use a mobile phase of methanol/water (e.g., 95:5 v/v) at a constant flow rate.

-

Set the detector to monitor the absorbance at 285 nm (for a UV detector) or at an appropriate oxidation potential for an electrochemical detector.[13]

-

Inject the standards and the sample solutions.

-

Identify the α-TQH2 peak based on its retention time compared to the standard.

-

Quantify the amount of α-TQH2 in the sample by comparing its peak area to the calibration curve.

Stability and Metabolism

α-Tocopherylhydroquinone is susceptible to oxidation, particularly in the presence of air and light. Therefore, it should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.

In biological systems, α-TQH2 can be formed from the reduction of α-tocopherylquinone.[14][15] It is further metabolized, with the primary urinary metabolite being a conjugate of α-tocopheronic acid.[16]